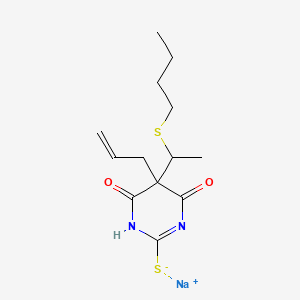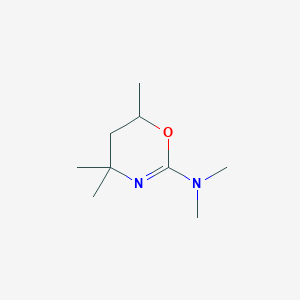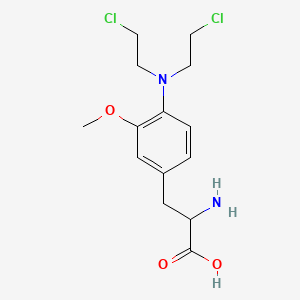
3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine is a compound known for its significant biological activity, particularly in the field of oncology. This compound is a derivative of phenylalanine and contains a bis(2-chloroethyl)amino group, which is known for its alkylating properties. It has been studied extensively for its potential use in cancer treatment due to its ability to interfere with DNA synthesis and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine typically involves the alkylation of phenylalanine derivatives. One common method includes the reaction of 3-methoxyphenylalanine with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bis(2-chloroethyl)amino group can be reduced to form a simpler amine.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-(Bis(2-chloroethyl)amino)-3-hydroxyphenyl)alanine.
Reduction: Formation of 3-(4-(Amino)-3-methoxyphenyl)alanine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine has several scientific research applications:
Chemistry: Used as a model compound to study alkylation reactions and mechanisms.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell division.
Industry: Used in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The primary mechanism of action of 3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine involves its alkylating properties. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The compound is taken up by cells through amino acid transporters and targets rapidly dividing cells, making it effective against cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melphalan: Another phenylalanine derivative with similar alkylating properties.
Chlorambucil: A related compound with a bis(2-chloroethyl)amino group but different side chains.
Cyclophosphamide: A nitrogen mustard alkylating agent used in cancer therapy.
Uniqueness
3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine is unique due to its specific structure, which combines the alkylating properties of the bis(2-chloroethyl)amino group with the biological activity of the methoxyphenylalanine moiety. This combination enhances its ability to target and kill cancer cells while potentially reducing side effects compared to other alkylating agents .
Eigenschaften
CAS-Nummer |
66902-62-3 |
|---|---|
Molekularformel |
C14H20Cl2N2O3 |
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
2-amino-3-[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C14H20Cl2N2O3/c1-21-13-9-10(8-11(17)14(19)20)2-3-12(13)18(6-4-15)7-5-16/h2-3,9,11H,4-8,17H2,1H3,(H,19,20) |
InChI-Schlüssel |
PDUXIBFAWGEDRX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


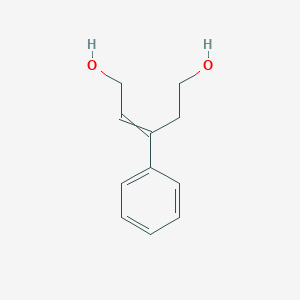

![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)
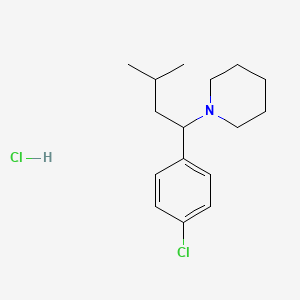
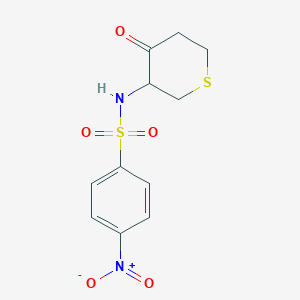
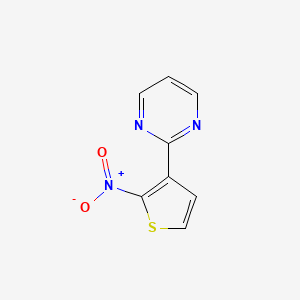
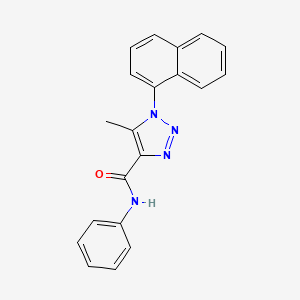
![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)
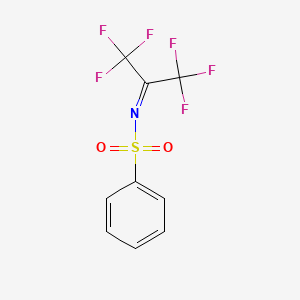
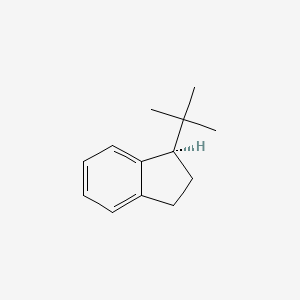
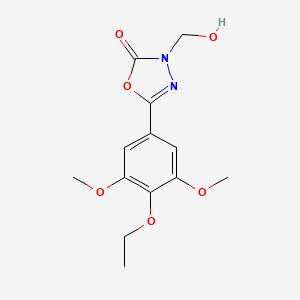
![4-[(Benzyloxy)methyl]morpholine](/img/structure/B14461313.png)
